molecular formula C17H15FN4OS B12033409 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 618414-05-4

2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B12033409
CAS No.: 618414-05-4
M. Wt: 342.4 g/mol
InChI Key: KKGJPWXIMGIFTJ-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H15FN4OS and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

618414-05-4

Molecular Formula

C17H15FN4OS

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H15FN4OS/c1-2-22-16(14-5-3-4-10-19-14)20-21-17(22)24-11-15(23)12-6-8-13(18)9-7-12/h3-10H,2,11H2,1H3

InChI Key

KKGJPWXIMGIFTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Biological Activity

The compound 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C17H15FN4OSC_{17}H_{15}FN_{4}OS. Its structure features a triazole ring, a pyridine moiety, and a fluorophenyl group, which are crucial for its biological interactions.

Structural Formula

FeatureDescription
Molecular FormulaC17H15FN4OSC_{17}H_{15}FN_{4}OS
SMILESCCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
InChIInChI=1S/C17H15FN4OS/c1-2...

Anticancer Properties

Research indicates that compounds containing triazole and thioether functionalities exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against various cancer cell lines. A study demonstrated that triazole derivatives could inhibit cell proliferation in colon carcinoma HCT-116 with an IC50 value of 6.2 μM .

The mechanism of action for triazole derivatives often involves:

  • Inhibition of Enzymes : Many triazoles inhibit enzymes such as aromatase and topoisomerases, which are critical for cancer cell proliferation.
  • Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic effects .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of similar compounds. For example:

  • Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
  • Antifungal and Antibacterial Activities : Triazole derivatives are also noted for their antifungal and antibacterial properties, making them versatile candidates in drug development .

Case Studies

  • Study on Triazole Derivatives : A series of triazole-thioether compounds were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications on the triazole ring significantly influenced their efficacy .
  • Mechanistic Studies : Research involving the interaction of triazoles with biological targets revealed that these compounds could modulate signaling pathways associated with cell survival and apoptosis .

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